Vocol
Overview
Description
“Vocol” is a term that refers to volatile organic compounds. These are organic chemicals that have a high vapor pressure at room temperature, which means they can easily evaporate into the air. Volatile organic compounds are found in many everyday products, including paints, varnishes, and cleaning supplies. They are also emitted by various industrial processes and can have significant impacts on both human health and the environment .
Preparation Methods
Volatile organic compounds can be prepared through various synthetic routes and reaction conditions. Some common methods include:
Purge-and-trap: This technique is often used for aqueous samples and involves purging the sample with an inert gas to trap the volatile organic compounds.
Azeotropic distillation: This method is used for polar volatile organic compounds and involves distilling the sample to separate the volatile components.
Vacuum distillation: This technique is suitable for both polar and non-polar volatile organic compounds and involves distilling the sample under reduced pressure.
Chemical Reactions Analysis
Volatile organic compounds undergo various types of chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine .
Scientific Research Applications
Volatile organic compounds have a wide range of scientific research applications, including:
Chemistry: They are used as solvents, reagents, and intermediates in various chemical reactions and processes.
Biology: They play a role in cell signaling, communication, and defense mechanisms in plants and animals.
Industry: They are used in the production of paints, coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of volatile organic compounds varies depending on the specific compound and its applicationFor example, some volatile organic compounds act as enzyme inhibitors, blocking the activity of enzymes involved in metabolic processes . Others may act as signaling molecules, triggering specific cellular responses .
Comparison with Similar Compounds
Volatile organic compounds can be compared with other similar compounds, such as semi-volatile organic compounds and very volatile organic compounds. Semi-volatile organic compounds have lower vapor pressures and higher boiling points than volatile organic compounds, making them less likely to evaporate into the air . Very volatile organic compounds, on the other hand, have higher vapor pressures and lower boiling points, making them more likely to evaporate .
Some similar compounds include:
Benzene: A volatile organic compound used as a solvent and in the production of various chemicals.
Toluene: A volatile organic compound used as a solvent and in the production of paints and coatings.
Xylene: A volatile organic compound used as a solvent and in the production of adhesives and sealants.
Volatile organic compounds are unique in their ability to easily evaporate into the air, making them important in various applications and environmental considerations .
Properties
IUPAC Name |
zinc;dibutoxy-sulfanylidene-sulfido-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H19O2PS2.Zn/c2*1-3-5-7-9-11(12,13)10-8-6-4-2;/h2*3-8H2,1-2H3,(H,12,13);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MECFLMNXIXDIOF-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=S)(OCCCC)[S-].CCCCOP(=S)(OCCCC)[S-].[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O4P2S4Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2253-44-3 (Parent) | |
Record name | Zinc, dibutyldithiophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006990438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0064541 | |
Record name | Zinc, bis(O,O-dibutyl phosphorodithioato-.kappa.S,.kappa.S')-, (T-4)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0064541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid | |
Record name | Zinc, bis(O,O-dibutyl phosphorodithioato-.kappa.S,.kappa.S')-, (T-4)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
6990-43-8, 24645-45-2 | |
Record name | (T-4)-Bis(O,O-dibutyl phosphorodithioato-κS,κS′)zinc | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6990-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zinc, bis(O,O-dibutyl phosphorodithioato-S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24645-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zinc, dibutyldithiophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006990438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(O,O-dibutyl dithiophosphato-S,S')zinc | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024645452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zinc, bis(O,O-dibutyl phosphorodithioato-.kappa.S,.kappa.S')-, (T-4)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Zinc, bis(O,O-dibutyl phosphorodithioato-.kappa.S,.kappa.S')-, (T-4)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0064541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(O,O-dibutyl dithiophosphato-S,S')zinc | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.149 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Zinc O,O,O',O'-tetrabutyl bis(phosphorodithioate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.507 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Vocol and what is it primarily used for?
A1: this compound refers to a specific type of capillary column used in gas chromatography, typically composed of diphenyl dimethyl polysiloxane with crosslinking moieties [, ]. It is primarily used for separating and analyzing volatile organic compounds (VOCs) in various matrices like water and air [, , ].
Q2: How effective is this compound in separating different VOCs?
A2: While this compound offers good resolution for many VOCs, it may not completely resolve all compounds within a complex mixture []. Research shows its effectiveness in separating a standard mixture of 34 volatile organics, with the this compound column outperforming the 007 column (95% methyl 5% phenyl silicone) in resolving more compounds within a similar timeframe [].
Q3: What are the advantages of using this compound columns in gas chromatography?
A3: this compound columns offer several benefits:
- Faster analysis: Compared to traditional packed columns, this compound columns enable faster analysis times without compromising resolution [].
- Direct MS coupling: this compound's effluent can be directly introduced into a mass spectrometer, simplifying the analytical setup and eliminating the need for an open-split interface [].
- High sample capacity: this compound columns can handle relatively high sample loads (up to 5 micrograms per component) without significant peak distortion or resolution loss [].
Q4: What types of detectors are commonly used with this compound columns in GC analysis?
A4: Both Flame Ionization Detectors (FID) and Ion Trap Mass Spectrometry (ITMS) have been successfully used with this compound columns for high-speed GC separations []. For instance, ITMS detection enabled the separation of 28 volatile organic compounds listed in EPA method 624 in under 150 seconds using short, narrow-bore this compound and SPB-1 columns [].
Q5: Can this compound be used with techniques other than conventional gas chromatography?
A5: Yes, this compound has been explored for use with Solid Phase Microextraction (SPME) coupled with rapid GC []. Research focused on modifying the injector design and optimizing operating conditions for efficient SPME/rapid GC analysis using this compound columns [].
Q6: Are there any limitations associated with using this compound columns?
A6: While this compound offers advantages, some limitations exist:
- Limited resolution: As mentioned earlier, complete resolution of all compounds in a complex mixture might not be achievable [].
Q7: Are there any ongoing developments related to this compound technology?
A7: Research explored the use of internally heated SPME fibers coupled with this compound columns for potential improvements in sensitivity and extraction efficiency []. This involved either passing an electric current through a wire replacing the fiber or using a hollow fiber with an internal microheater [].
Q8: What are some specific applications of this compound in various fields?
A8: this compound finds applications in various fields:
- Environmental Monitoring: Analyzing air samples from semiconductor foundry clean rooms to identify and quantify volatile organic compounds that could impact product quality or worker health [].
- Food Packaging: Determining residual organic solvents in packaging materials to ensure compliance with safety regulations and prevent potential contamination of food products [].
- Coatings Industry: Quantifying volatile organic compounds in printing inks used for cigarette accessory materials, ensuring product safety and adherence to environmental regulations [].
Q9: What analytical methods are used to validate results obtained using this compound columns?
A9: Method validation parameters like method detection limit (MDL), blank spike (BS), blank spike duplicate (BSD), and relative standard deviation (RSD) are routinely assessed to ensure the accuracy, precision, and reliability of the analytical data [].
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